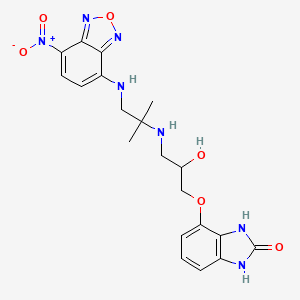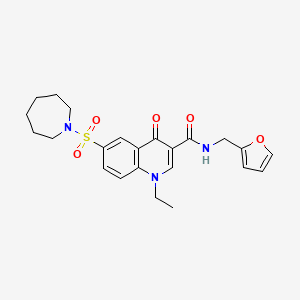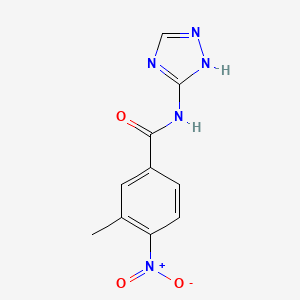
6-Tempo-amp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tempo-amp, also known as 2,2,6,6-tetramethylpiperidin-1-oxyl, is a stable nitroxyl radical. It is widely used as a catalyst in organic synthesis, particularly in oxidation reactions. The compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Tempo-amp can be synthesized through the oxidation of 2,2,6,6-tetramethylpiperidine. The oxidation process typically involves the use of oxidizing agents such as sodium hypochlorite or potassium permanganate. The reaction is carried out under controlled conditions to ensure the formation of the desired nitroxyl radical.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced oxidation techniques ensures high yield and purity of the compound. Industrial production also focuses on minimizing waste and optimizing reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Tempo-amp undergoes various types of chemical reactions, including:
Oxidation: It is primarily used as a catalyst in the oxidation of alcohols to aldehydes and ketones.
Reduction: The compound can be reduced to its corresponding hydroxylamine derivative.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common reagents include sodium hypochlorite, potassium permanganate, and copper(II) salts. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes and ketones are the primary products.
Reduction: Hydroxylamine derivatives are formed.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
6-Tempo-amp has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions. It also serves as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Biology: The compound is used in the study of biological oxidation processes and as a probe in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic applications, including its role as an antioxidant and in the treatment of neurodegenerative diseases.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and polymers.
Mechanism of Action
The mechanism of action of 6-Tempo-amp involves its ability to act as a stable free radical. It can undergo redox cycling, where it alternates between its oxidized and reduced forms. This property allows it to catalyze oxidation reactions efficiently. The molecular targets and pathways involved include the oxidation of alcohols to aldehydes and ketones, as well as the stabilization of radical intermediates in various chemical processes.
Comparison with Similar Compounds
6-Tempo-amp is compared with other similar nitroxyl radicals, such as:
4-Hydroxy-TEMPO: Known for its higher reactivity in certain oxidation reactions.
4-Acetamido-TEMPO: Used for its selective oxidation properties.
2-Azaadamantane N-oxyl (AZADO): Exhibits enhanced catalytic proficiency compared to this compound.
The uniqueness of this compound lies in its stability and versatility as a catalyst in various chemical reactions. It is widely used due to its ability to catalyze a broad range of oxidation reactions under mild conditions.
Properties
CAS No. |
54187-54-1 |
|---|---|
Molecular Formula |
C19H30N6O8P |
Molecular Weight |
501.5 g/mol |
InChI |
InChI=1S/C19H30N6O8P/c1-18(2)5-10(6-19(3,4)25(18)28)23-15-12-16(21-8-20-15)24(9-22-12)17-14(27)13(26)11(33-17)7-32-34(29,30)31/h8-11,13-14,17,26-27H,5-7H2,1-4H3,(H,20,21,23)(H2,29,30,31)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
ZPYJPKXJNKXSRS-LSCFUAHRSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O)C |
Isomeric SMILES |
CC1(CC(CC(N1[O])(C)C)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)C |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O)C |
Key on ui other cas no. |
54187-54-1 |
Synonyms |
6-(2,2,6,6--tetramethylpiperidine-1-oxyl)-adenosine monophosphate 6-tempo-AMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(9-Cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)-3-(3,5-dimethylphenyl)thiourea](/img/structure/B1226996.png)

![N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1226999.png)


![5-[[(3,4-dichloroanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1227003.png)
